molecular formula C12H15N3O3 B2677876 1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2179723-83-0

1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2677876
CAS No.: 2179723-83-0
M. Wt: 249.27
InChI Key: NHRYRQCVEZZZSN-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a piperazine moiety, and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-1,2-dicarbonyl compounds with amines under acidic or basic conditions.

    Piperazine Derivative Synthesis: Piperazine derivatives are often synthesized by reacting piperazine with acyl chlorides or anhydrides to introduce the desired substituents.

    Coupling Reaction: The final step involves coupling the oxazole derivative with the piperazine derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the oxazole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used to study the interactions of oxazole and piperazine derivatives with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]ethanone: Similar structure but with an ethanone group instead of a propenone group.

    1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]butan-2-one: Contains a butanone group, offering different steric and electronic properties.

Uniqueness

1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its propenone group provides additional reactivity compared to similar compounds with simpler ketone groups.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

1-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-3-11(16)14-4-6-15(7-5-14)12(17)10-8-9(2)13-18-10/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRYRQCVEZZZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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